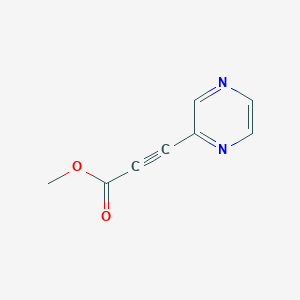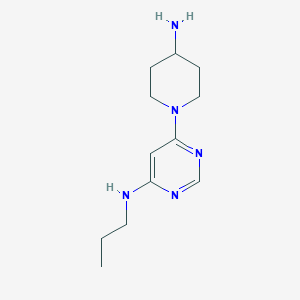
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Descripción general
Descripción
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Novel aryloxyethyl derivatives of methanamine, including structures related to (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine, have been explored for their potential as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate significant antidepressant-like activity, indicating their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Materials Science and Chemical Sensors
Thiophene, a core component of this compound, is widely recognized for its importance in heterocyclic compounds with diverse applications in material science and pharmaceuticals. Substituted thiophenes exhibit a broad spectrum of biological activities and are utilized in organic electronics, such as thin-film transistors and solar cells (Nagaraju et al., 2018). Additionally, novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching, highlighting their potential as sensors for aniline, a significant environmental contaminant (Naik et al., 2018).
Fluorophores and Sensing Applications
Compounds structurally similar to this compound have been synthesized for applications as fluorophores for the selective detection of metal ions, demonstrating significant potential in environmental monitoring and bioimaging. For example, azomethine-thiophene pincer ligands have been shown to fluoresce in response to specific metal ions, offering a pathway for the development of new chemosensors (Pedras et al., 2007).
Mecanismo De Acción
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . .
Mode of action
Without specific information on the compound’s targets, it’s difficult to describe its mode of action. Compounds containing thiophene rings often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The presence of a fluorine atom might influence its pharmacokinetic properties, as fluorine is often used in drug design to improve metabolic stability and enhance bioavailability .
Result of action
Based on the biological activities of other thiophene derivatives, it could potentially have a variety of effects depending on its specific targets .
Action environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the Suzuki–Miyaura coupling reaction, which might be used to synthesize this compound, is known to be influenced by the choice of boron reagent .
Direcciones Futuras
Thiophene-based compounds have been widely studied for their potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may continue to explore these applications and develop new synthesis methods and applications for these compounds.
Propiedades
IUPAC Name |
(2-fluoro-5-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSYIJYDGAESAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
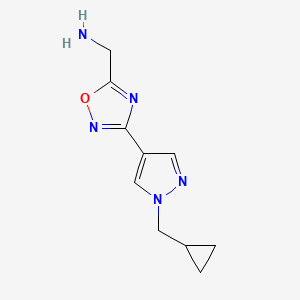

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

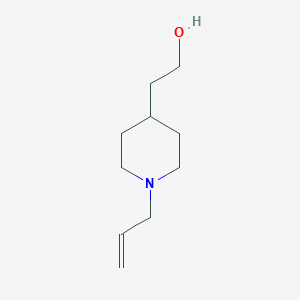
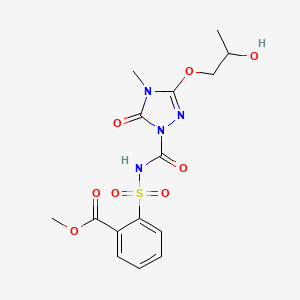

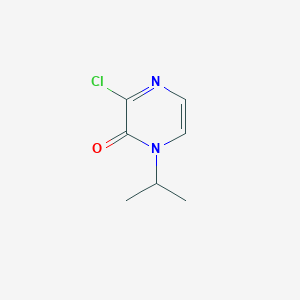
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
